N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Description

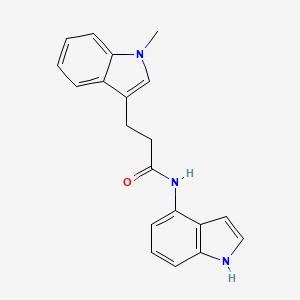

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic indole-based propanamide derivative. Its structure comprises two indole moieties: one substituted at the 4-position of the indole ring and another methylated at the 1-position of the indole (N-methyl group). The propanamide linker bridges these two heterocyclic units, creating a planar yet sterically hindered structure.

Properties

Molecular Formula |

C20H19N3O |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(1-methylindol-3-yl)propanamide |

InChI |

InChI=1S/C20H19N3O/c1-23-13-14(15-5-2-3-8-19(15)23)9-10-20(24)22-18-7-4-6-17-16(18)11-12-21-17/h2-8,11-13,21H,9-10H2,1H3,(H,22,24) |

InChI Key |

HZHCCGJIQIHQMI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the following steps:

Formation of the Indole Rings: The indole rings can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Linking the Indole Rings: The two indole rings are connected via a propanamide linker. This can be achieved through a series of reactions including amide bond formation, which typically involves the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The indole rings can be oxidized to form indole-2,3-diones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents such as halogens (e.g., Br2) or nitro groups (NO2) can be used under acidic conditions.

Major Products

Oxidation: Indole-2,3-diones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The amide linker can also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Variations on the Indole Rings

- 3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide () Structure: Replaces the 1-methylindole with a 3,4-dimethoxyphenyl group. Activity: No direct bioactivity reported, but dimethoxy-phenyl propanamides are often explored for CNS disorders due to improved solubility .

- (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide () Structure: Incorporates a vinylamino linker and a phenyl group. Impact: The extended conjugation system enhances π-π stacking with biological targets, correlating with reported antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli) .

Pharmacologically Active Propanamide Derivatives

-

- Structure : A kinase inhibitor with a pyrimidine-pyrazole-indole-propanamide scaffold.

- Activity : Targets JAK/STAT pathways (IC₅₀ < 10 nM) due to the 4-methylpiperazine substituent, which improves solubility and target affinity .

- Comparison : Highlights the importance of nitrogen-rich substituents in kinase inhibition, a feature absent in the target compound.

- N-[(1H-Indol-4-yl)methyl]-3-(4-hydroxy-3-methoxyphenyl)propanamide () Structure: Contains a hydroxymethoxyphenyl group linked to an indole-methylamide. Activity: Inhibits cancer cell migration via DNAJA1 and mutant p53 pathways, suggesting that indole-propanamides with phenolic groups may enhance anticancer effects .

Physicochemical Properties

*Estimated based on structural similarity.

Key Observations :

- The target compound’s methylindole groups likely increase logP (~3.1) compared to dimethoxy-substituted analogs, suggesting moderate lipophilicity suitable for oral bioavailability.

- Golidocitinib’s lower logP (1.98) and higher polar surface area (105.5 Ų) reflect its solubility-driven design for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.